Cinacalcet Impurity 8 is a chemical compound that serves as a reference standard in analytical chemistry, particularly for the identification and quantification of impurities in pharmaceutical formulations. It is associated with Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and to manage hypercalcemia in patients with parathyroid carcinoma. Understanding the characteristics and behaviors of Cinacalcet Impurity 8 is crucial for ensuring the safety and efficacy of Cinacalcet as a therapeutic agent.
Cinacalcet Impurity 8 can be synthesized through various chemical processes, which are documented in scientific literature and patents. Its synthesis routes often involve reactions between specific precursors under controlled conditions to yield the desired impurity.
Cinacalcet Impurity 8 is classified as a pharmaceutical impurity. Its identification is essential for quality control in drug manufacturing, ensuring that the final product meets regulatory standards for purity and safety.
The synthesis of Cinacalcet Impurity 8 typically involves several key steps:
The reaction conditions are optimized for high purity and yield. The method's design allows for easy operation and control over the reaction process, making it suitable for industrial applications.
The molecular formula of Cinacalcet Impurity 8 is , with a molecular weight of 543.6 g/mol. The structure features multiple functional groups, including a trifluoromethyl group, which significantly influences its chemical reactivity and interactions.
Cinacalcet Impurity 8 can undergo several types of chemical reactions:
The specific reaction pathways depend on the reagents used and the conditions applied, which can lead to various products based on the starting materials' configurations.
While Cinacalcet Impurity 8 itself does not exert therapeutic effects, it plays a role in understanding the mechanism of action of Cinacalcet. Cinacalcet increases the sensitivity of calcium-sensing receptors to extracellular calcium levels, leading to reduced secretion of parathyroid hormone and lower serum calcium concentrations.
Cinacalcet Impurity 8 exhibits distinct physical properties influenced by its molecular structure. These properties include solubility in organic solvents like dichloromethane and acetonitrile.
The chemical properties are characterized by its reactivity towards oxidation, reduction, and substitution reactions, which are critical for its role in pharmaceutical formulations .
Cinacalcet Impurity 8 has several applications in scientific research:
Process-related impurities arise during active pharmaceutical ingredient (API) synthesis, while degradation impurities form under storage or stress conditions. Both categories impact drug safety and efficacy by altering pharmacological activity or introducing toxicological risks. For cinacalcet hydrochloride—a calcimimetic agent used to treat secondary hyperparathyroidism—impurities originate from starting materials, intermediates, or side reactions during manufacturing. Regulatory agencies mandate strict control of these impurities, as even trace amounts can compromise product quality. Analytical characterization of such species enables process optimization and ensures impurities remain below thresholds defined by ICH Q3 guidelines, directly supporting robust drug development [1] [6].
The U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) require comprehensive identification, quantification, and reporting of impurities exceeding identification thresholds (typically 0.10%). For cinacalcet hydrochloride, stability-indicating methods must demonstrate specificity toward known and unknown impurities. Pharmacopeial standards (e.g., USP, EP) further enforce stringent specifications. Failure to characterize impurities like those in cinacalcet can result in regulatory rejection due to potential risks such as genotoxicity or compromised therapeutic efficacy. Recent FDA guidance on nitrosamine impurities also highlights evolving regulatory scrutiny, though cinacalcet-specific nitrosamines remain unconfirmed [1] [4].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7